molecular formula C17H18ClN3O3 B6549714 N'-butanoyl-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1040664-59-2

N'-butanoyl-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B6549714
CAS No.: 1040664-59-2
M. Wt: 347.8 g/mol
InChI Key: DGGKPPVGJKJNAQ-UHFFFAOYSA-N
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Description

N'-Butanoyl-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a heterocyclic compound featuring a dihydropyridine core substituted with a 4-chlorobenzyl group at position 1, a butanoyl hydrazide at position 3, and a ketone at position 4. The compound’s synthesis likely involves cyclization of β-enamino ester precursors or hydrazide coupling reactions, as inferred from related methodologies in the literature .

Properties

IUPAC Name

N'-butanoyl-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-2-3-15(22)19-20-17(24)13-6-9-16(23)21(11-13)10-12-4-7-14(18)8-5-12/h4-9,11H,2-3,10H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGKPPVGJKJNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • N′-[(E)-(2-Chlorophenyl)methylene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide (): This analogue replaces the 4-chlorophenyl group with a 2-chlorophenyl substituent and uses a pyridazine core instead of pyridine. The pyridazine ring, with two adjacent nitrogen atoms, increases electron deficiency, which could enhance reactivity but reduce metabolic stability .
  • 1-[(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbaldehyde () :
    Substitution of the 4-chlorophenyl group with a 4-methylbenzyl moiety increases lipophilicity, while the aldehyde group at position 3 offers reactivity for further derivatization (e.g., Schiff base formation). This contrasts with the target compound’s carbohydrazide, which provides hydrogen-bonding capacity and stability .

Functional Group Modifications

  • 1-[(4-Chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (): Replacing the butanoyl hydrazide with a carboxamide-linked 2-ethoxyphenyl group introduces an ether functionality. The ethoxy group may enhance solubility in polar solvents, while the carboxamide’s rigidity could limit conformational flexibility compared to the more flexible carbohydrazide .
  • The aldehyde group at position 3 is highly reactive, making this compound less stable under physiological conditions than the target carbohydrazide .

Core Heterocycle Differences

  • 2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid () :
    The pyridazine core (two adjacent nitrogens) introduces distinct electronic and steric properties compared to the pyridine ring. Pyridazines are more electron-deficient, which may affect π-π stacking interactions and solubility. The acetic acid substituent adds acidity, contrasting with the target compound’s neutral carbohydrazide .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Lipophilicity (Predicted)
Target Compound ~349.8* 4-Cl-benzyl, butanoyl hydrazide Moderate (Cl and hydrazide)
N′-(2-Cl-benzylidene)-pyridazine-3-carbohydrazide () ~308.7 2-Cl-benzylidene, pyridazine High (aromatic, pyridazine)
1-(4-Methylbenzyl)-3-carbaldehyde () ~245.3 4-methylbenzyl, aldehyde High (alkyl, aromatic)
5-Cl-3-carbaldehyde () ~310.2 5-Cl, aldehyde Moderate (Cl, aldehyde)

*Calculated based on molecular formula.

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